Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and multiple carbamoyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Attachment of the Carbamoyl Groups: The carbamoyl groups are introduced through carbamoylation reactions using suitable reagents such as isocyanates or carbamoyl chlorides.
Addition of the Phenyl Groups: The phenyl groups are attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H37N3O5 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H37N3O5/c1-28(2,3)36-27(34)31-16-14-22(15-17-31)25(32)30-24(18-20-8-6-5-7-9-20)26(33)29-19-21-10-12-23(35-4)13-11-21/h5-13,22,24H,14-19H2,1-4H3,(H,29,33)(H,30,32) |
InChI Key |
PMSYKQVORGNIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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